Octyl Alpha-L-Altropyranoside

Description

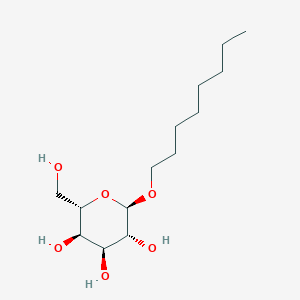

Octyl Alpha-L-Altropyranoside is a synthetic glycoside derivative characterized by an octyl chain attached to the anomeric carbon of the L-altropyranose sugar moiety. Glycosides like this compound are critical in biomedical research due to their amphiphilic properties, enabling applications in membrane protein solubilization, drug delivery systems, and enzymatic studies . For example, structurally related octyl glycosides, such as Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (a disaccharide derivative), exhibit high biocompatibility and are used in formulations targeting cancer and neurodegenerative diseases . The molecular weight of such compounds typically ranges between 294–358 g/mol, depending on substituents and glycosidic linkages .

Properties

Molecular Formula |

C14H28O6 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14+/m0/s1 |

InChI Key |

HEGSGKPQLMEBJL-QSLWVIQJSA-N |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of octyl alpha-L-altropyranoside typically involves the glycosylation of a sugar moiety with an octyl alcohol. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve the use of enzymatic processes to achieve higher specificity and yield .

Chemical Reactions Analysis

Octyl alpha-L-altropyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the sugar and octyl alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octyl alpha-L-altropyranoside has several scientific research applications, including:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of octyl alpha-L-altropyranoside involves its interaction with membrane proteins, particularly aquaporins . It facilitates the solubilization and stabilization of these proteins by forming micelles around them, thereby maintaining their functional integrity . The molecular targets include membrane proteins such as aquaporin Z, and the pathways involved include the osmoregulation and maintenance of cell turgor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Octyl Alpha-L-Altropyranoside and related compounds:

Key Comparative Findings

Bioactivity and Stability: Octyl gallate demonstrates superior antimicrobial efficacy compared to parabens (e.g., octyl salicylate) due to its phenolic hydroxyl groups, which enhance redox activity . In contrast, this compound’s glycosidic linkage may confer better hydrolytic stability in physiological conditions, making it suitable for sustained drug release . Sodium octyl sulfate’s sulfate group enables strong ion-pairing interactions, critical for resolving charged biomolecules (e.g., cysteine) in chromatography, a property absent in non-ionic glycosides like this compound .

Structural Impact on Applications: The presence of acetyl and isopropylidene groups in Octyl 4-O-Acetyl-2,3-O-Isopropylidene-α-L-Rhamnopyranoside enhances lipophilicity, improving blood-brain barrier penetration compared to simpler glycosides . Octyl butyrate and β-caryophyllene, found in essential oils, are volatile and less stable than glycosides, limiting their use to short-term applications like fragrances or antimicrobial coatings .

Toxicity and Biocompatibility: Medium-chain parabens (e.g., octyl paraben) exhibit higher histamine responses compared to this compound analogs, suggesting glycosides may offer safer alternatives in topical formulations .

Q & A

Q. What interdisciplinary approaches are needed to explore this compound’s potential in drug delivery systems?

- Combine biophysical techniques (e.g., cryo-EM for vesicle structure) with pharmacokinetic modeling to assess drug encapsulation efficiency. Collaborate with material scientists to develop hybrid nanoparticles (e.g., polymer-surfactant composites) and evaluate in vivo biocompatibility via murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.